molecular formula C19H19N3O3 B11333714 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

Cat. No.: B11333714
M. Wt: 337.4 g/mol
InChI Key: KNBHMOKOKVLBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., bromoethane) under basic conditions to form 3,4-dimethylphenoxyethane.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Amide Formation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine (e.g., propanamide) under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C19H19N3O3/c1-12-9-10-16(11-13(12)2)24-14(3)17(23)20-19-21-18(25-22-19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23)

InChI Key

KNBHMOKOKVLBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.